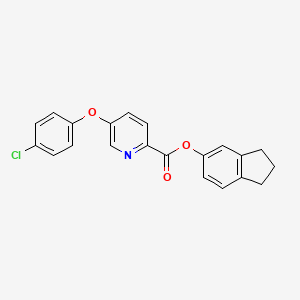

Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester

Description

Chemical Structure and Synthesis Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester (molecular formula: C₂₁H₁₆ClNO₃) is a picolinic acid derivative featuring a p-chlorophenoxy substituent at the 5-position of the pyridine ring and a 5-indanyl ester group at the carboxylate position. Its synthesis likely follows protocols analogous to related picolinic acid esters, involving:

Benzoylation of a substituted picolinic acid precursor (e.g., 3-amino-5-chloropicolinic acid ester).

Suzuki coupling for installing aryl/heteroaryl groups (if applicable) .

Esterification with 5-indanol to form the indanyl ester moiety .

Properties

CAS No. |

72133-67-6 |

|---|---|

Molecular Formula |

C21H16ClNO3 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

2,3-dihydro-1H-inden-5-yl 5-(4-chlorophenoxy)pyridine-2-carboxylate |

InChI |

InChI=1S/C21H16ClNO3/c22-16-5-8-17(9-6-16)25-19-10-11-20(23-13-19)21(24)26-18-7-4-14-2-1-3-15(14)12-18/h4-13H,1-3H2 |

InChI Key |

VGQPPCSNDXFRDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC(=O)C3=NC=C(C=C3)OC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester typically involves the esterification of picolinic acid with 5-(p-chlorophenoxy)-5-indanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester is a chemical compound with the molecular formula and a molecular weight of 365.81 . It is also known under the names "Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester"; "2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 2,3-dihydro-1H-inden-5-yl ester" .

Research Applications

While specific applications of Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester are not detailed in the provided search results, the broader applicability of picolinic acid derivatives in pharmaceutical and agricultural contexts can be inferred.

Pharmaceutical Applications

Picolinic acid derivatives have been identified as low-density lipoprotein receptor (LDLR) inducers .

- LDLR Induction: Certain picolinic acid esters and picolinamides can induce LDLR expression in hepatic cells, leading to a reduction in circulating cholesterol levels in animal models . An induction of LDLR increases the absorption of LDL, VLDL, and chylomicron remnants, which reduces circulating cholesterol .

- Treatment of Elevated Cholesterol: Compounds derived from picolinic acid are useful for modulating LDLR activity, inducing LDLR production, and treating conditions related to elevated cholesterol .

- Cardiovascular Disease (CVD): Due to their ability to reduce circulating cholesterol, picolinic acid derivatives hold promise for the treatment of cardiovascular diseases .

Mechanism of Action

The mechanism of action of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Key Features

- The p-chlorophenoxy group enhances lipophilicity and may influence biological target binding.

- The 5-indanyl ester group improves metabolic stability compared to simpler esters (e.g., ethyl), delaying hydrolysis to the active carboxylic acid form .

- Predicted collision cross-section (CCS) data for its o-chlorophenoxy isomer (CID 3055234) suggests a compact molecular geometry, with [M+H]+ CCS = 184.2 Ų, indicating moderate membrane permeability .

Comparison with Structural Analogs

Positional Isomers: o- vs. p-Chlorophenoxy Substitution

Ester Group Variations

Implications : Bulky ester groups like indanyl enhance pharmacokinetic properties by delaying enzymatic cleavage, making the compound suitable for sustained-release applications .

Substituent Variations on the Pyridine Ring

Implications : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to metal ions or enzymatic targets, while alkyl chains (e.g., butylphenyl) improve membrane penetration .

Bioisosteric Replacements

Implications : Bioisosteres like tetrazole retain target affinity while circumventing rapid clearance, a strategy applicable to the indanyl ester .

Biological Activity

Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester (CAS Number: 72133-67-6) is a synthetic derivative of picolinic acid that has garnered attention for its potential biological activities. This article focuses on its biological activity, including antiviral properties, neuroprotective effects, and potential therapeutic applications.

- Molecular Formula : C21H16ClNO3

- Molecular Weight : 365.81 g/mol

- Boiling Point : 525.7 °C

- Density : 1.317 g/cm³

- Flash Point : 271.7 °C

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid derivatives, including the compound . Research indicates that picolinic acid can inhibit the entry of enveloped viruses by compromising viral membrane integrity and interfering with cellular endocytosis.

- Inhibition of Membrane Fusion : Picolinic acid disrupts the fusion process between viral membranes and host cell membranes, which is crucial for viral entry.

- Endosomal Maturation Impact : It affects endosome maturation, a pathway exploited by many viruses to enter host cells.

- Preclinical Efficacy : In preclinical animal models, picolinic acid has shown significant antiviral efficacy against SARS-CoV-2 and Influenza A virus (IAV) .

Neuroprotective Effects

Picolinic acid has been studied for its neuroprotective properties, particularly in relation to cholinergic neurotoxicity.

Study Findings

- In a rat model, co-injection of picolinic acid with quinolinic acid (a neurotoxin) attenuated the decline in markers of cholinergic neurons, suggesting protective effects against neurotoxicity .

- Picolinic acid was shown to block cortical cholinergic neurotoxicity induced by various neurotoxic agents, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Therapeutic Applications

The biological activities of picolinic acid derivatives suggest several therapeutic applications:

- Antiviral Treatments : Given its broad-spectrum antiviral properties, it could be developed into treatments for viral infections.

- Neuroprotective Agents : Its ability to protect against cholinergic neurotoxicity positions it as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Cholesterol Regulation : Some derivatives have been identified as inducers of low-density lipoprotein receptor (LDLR) expression, which could aid in lowering cholesterol levels and managing cardiovascular diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester, and how can its structural purity be validated?

- Methodological Answer : The compound can be synthesized via esterification of 5-(p-chlorophenoxy)picolinic acid with 5-indanol under acidic or enzymatic catalysis. Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) for functional group analysis (e.g., ester carbonyl at ~170 ppm in NMR) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment. Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting trace impurities, particularly if the compound is volatile or derivatizable .

Q. How does the p-chlorophenoxy substituent affect the compound’s solubility and stability under physiological conditions?

- Methodological Answer : The lipophilic p-chlorophenoxy group reduces aqueous solubility, which can be quantified via shake-flask method (logP measurement). Stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) should employ HPLC to monitor degradation products. Accelerated stability testing under varying temperatures and humidity levels can predict shelf-life, with degradation kinetics modeled using Arrhenius equations .

Q. What preliminary assays are suitable for assessing the compound’s bioactivity in immunological or metabolic contexts?

- Methodological Answer : For immunomodulatory potential, test inhibition of indoleamine 2,3-dioxygenase (IDO) activity in human peripheral blood mononuclear cells (PBMCs) using kynurenine quantification via UV-spectroscopy. For metabolic studies, use adipocyte differentiation assays (3T3-L1 cells) to evaluate lipid accumulation via Oil Red O staining, comparing efficacy to clofibrate as a positive control .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the metabolic stability of the indanyl ester moiety in vivo?

- Methodological Answer : Conduct in vivo pharmacokinetic (PK) studies in rodent models, with serial blood sampling followed by LC-MS/MS analysis to track parent compound and metabolites (e.g., free picolinic acid). Use liver microsomal assays to identify esterase-mediated hydrolysis rates. Computational modeling (e.g., physiologically based pharmacokinetic (PBPK) models) can predict human metabolic clearance .

Q. How can contradictory data on the compound’s IC50 values across enzymatic assays be resolved?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, co-factors like Fe for metalloenzymes) and validate using reference inhibitors (e.g., 1-methyltryptophan for IDO). Perform dose-response curves in triplicate with orthogonal assays (e.g., fluorescence-based vs. HPLC-based activity measurements). Statistical analysis (e.g., Bland-Altman plots) can identify systematic biases .

Q. Which computational strategies effectively correlate structural modifications of the chlorophenoxy group with target binding affinity?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., PPAR-α for metabolic activity). Quantitative structure-activity relationship (QSAR) models using descriptors like Hammett σ constants for the chlorophenoxy group can predict electronic effects on binding. Validate predictions with synthesized analogs and surface plasmon resonance (SPR) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.